

Application Notes: Synthesis and Application of PROTACs with Fluorescent PEG Linkers

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Compound of Interest

Compound Name: *N*-(azide-PEG3)-*N'*-(Amine-C3-Amide-PEG4)-Cy5

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Introduction

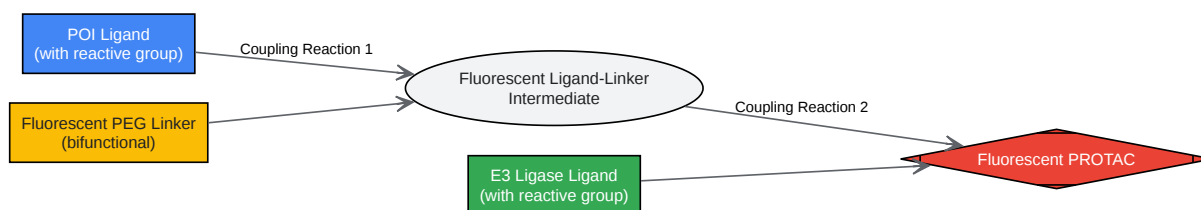
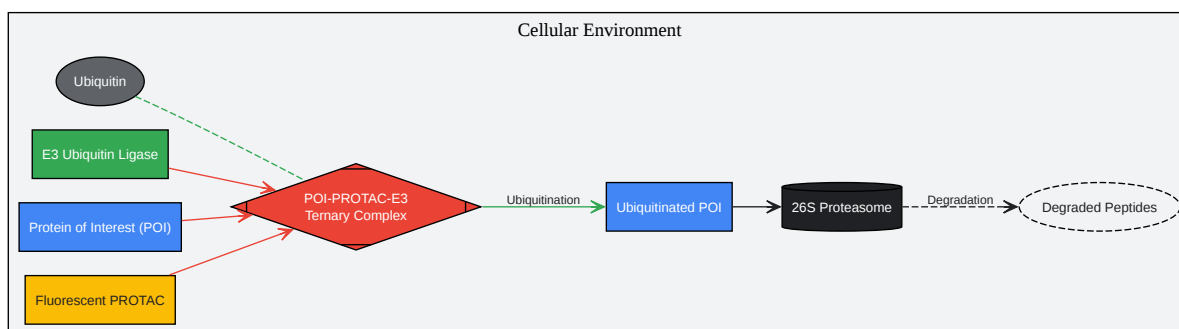
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of therapeutic molecules that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical element that significantly influences the PROTAC's effectiveness, solubility, and cell permeability.[2][3]

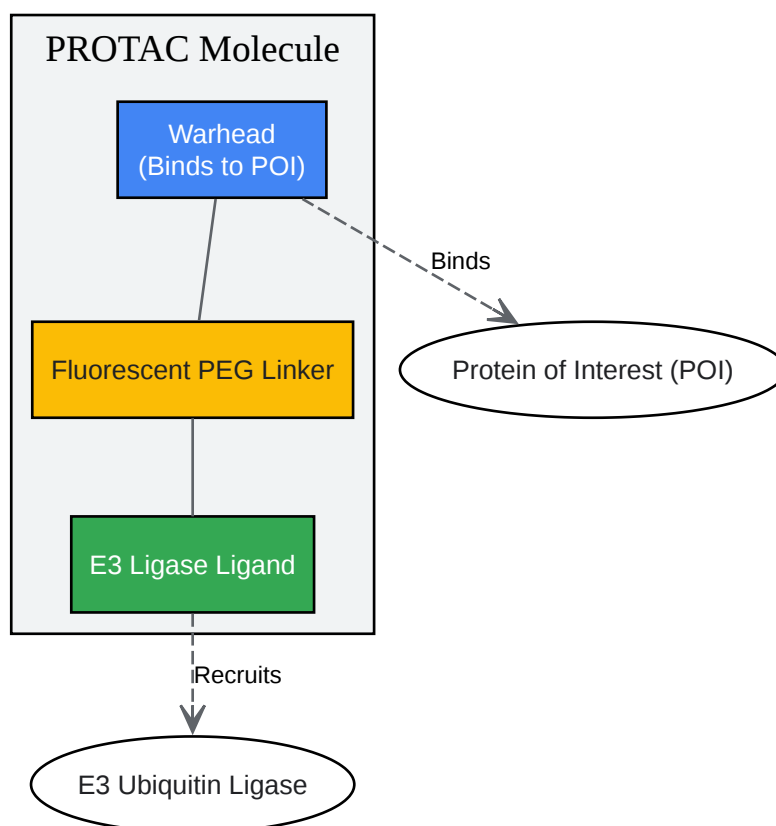
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to improve solubility, enhance cell permeability, and optimize the formation of the crucial ternary complex (POI-PROTAC-E3 ligase).[2] The incorporation of a fluorescent dye into the PEG linker provides a powerful tool for researchers, enabling direct visualization and tracking of the PROTAC. This facilitates detailed studies on cellular uptake, localization, and engagement with the target protein and E3 ligase.[4]

These application notes provide detailed protocols for the synthesis of PROTACs using a fluorescent PEG linker and their subsequent evaluation in biochemical and cellular assays.

Mechanism of Action

A PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[4][5] The fluorescent tag on the linker allows for real-time monitoring of these cellular events.[6]





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